PGMI-004A Binding Affinity (Kd) for PGAM1: Comparative Thermodynamic Profiling
PGMI-004A's binding to PGAM1 is well-characterized by multiple independent methods, providing a high-confidence baseline for compound selection. Its binding affinity (Kd) was measured via tryptophan fluorescence quenching and validated by thermal shift assay (TSA) [1]. The TSA method directly confirms target engagement and is a key quality control metric for ensuring batch-to-batch functional consistency.
| Evidence Dimension | Binding Affinity (Kd) to PGAM1 |
|---|---|
| Target Compound Data | Kd = 9.4 ± 2.0 μM (Thermal Shift Assay); Kd = 7.2 ± 0.7 μM (Fluorescence Quenching) |
| Comparator Or Baseline | Most newer analogs (e.g., xanthone derivatives like 12q) report only IC50 values, lacking cross-validated binding affinity (Kd) data |
| Quantified Difference | For PGMI-004A, multiple orthogonal biophysical methods (Fluorescence, TSA) are available, whereas comparator binding data is limited or absent |
| Conditions | Purified recombinant human PGAM1 protein; Thermal shift assay; Fluorescence quenching assay (Ex: 280nm, Em: 350nm) |
Why This Matters
Cross-validated binding data confirms target engagement and provides a robust QC benchmark, ensuring batch consistency for reliable experimental outcomes.
- [1] Hitosugi T, et al. Cancer Cell. 2012 Nov 13;22(5):585-600. View Source
